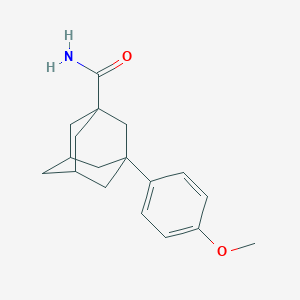
3-(4-Methoxyphenyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-adamantanecarboxamide, also known as MEM, is a synthetic compound that belongs to the family of adamantane derivatives. MEM has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the interaction of the carbonyl group of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide with zinc ions. This interaction results in a conformational change of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide, leading to the emission of fluorescence. The exact mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is still under investigation, and further research is needed to fully understand its properties.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. It has been reported to have no significant effect on cell viability or proliferation, making it an excellent tool for studying the role of zinc ions in various biological processes. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide has also been shown to be stable under physiological conditions, making it suitable for use in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in lab experiments is its high selectivity for zinc ions. This selectivity allows for the detection of zinc ions in complex biological systems, which is difficult to achieve with other probes. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is also relatively easy to synthesize and purify, making it an accessible tool for researchers. However, one of the limitations of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is its relatively low fluorescence quantum yield, which can limit its sensitivity for detecting zinc ions in low concentrations.
Future Directions
There are several future directions for the use of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in scientific research. One potential direction is the development of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide-based probes for the detection of other metal ions, such as copper and iron. Another direction is the use of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in the development of new drugs for the treatment of zinc-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide and its potential applications in various biological processes.
Conclusion:
In conclusion, 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is a synthetic compound that has gained significant attention in recent years due to its unique properties. Its high selectivity for zinc ions and minimal toxicity make it an excellent tool for studying the role of zinc ions in various biological processes. The synthesis of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is relatively easy, and its stability under physiological conditions makes it suitable for use in biological systems. Further research is needed to fully understand the mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide involves the reaction of 3-bromoadamantane with 4-methoxyaniline in the presence of potassium carbonate and copper powder. The resulting product is then purified by column chromatography to obtain 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in its pure form. This synthesis method has been reported to be efficient and yields high purity 3-(4-Methoxyphenyl)-1-adamantanecarboxamide.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been widely used in scientific research due to its unique properties. One of the most significant applications of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is its use as a fluorescent probe for the detection of zinc ions in biological systems. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been shown to selectively bind to zinc ions and emit fluorescence, making it an excellent tool for studying the role of zinc ions in various biological processes.
properties
Product Name |
3-(4-Methoxyphenyl)-1-adamantanecarboxamide |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H23NO2/c1-21-15-4-2-14(3-5-15)17-7-12-6-13(8-17)10-18(9-12,11-17)16(19)20/h2-5,12-13H,6-11H2,1H3,(H2,19,20) |
InChI Key |
JWCMLJPGQQVNTI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide](/img/structure/B269627.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide](/img/structure/B269630.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B269635.png)
![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B269646.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)